

ONC213: A Comprehensive Technical Guide on its Impact on Oxidative Phosphorylation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONC213, a second-generation imipridone, has emerged as a promising anti-cancer agent, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).^[1] Its primary mechanism of action involves the targeted disruption of mitochondrial metabolism, leading to a significant suppression of oxidative phosphorylation (OXPHOS). This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and key signaling pathways affected by **ONC213**, with a focus on its effects on oxidative phosphorylation.

Core Mechanism of Action: Inhibition of α -Ketoglutarate Dehydrogenase

ONC213's primary molecular target is α -ketoglutarate dehydrogenase (α KGDH), a critical enzyme in the tricarboxylic acid (TCA) cycle.^[1] By inhibiting α KGDH, **ONC213** effectively curtails the flow of metabolites through the TCA cycle, leading to a direct suppression of mitochondrial respiration and, consequently, oxidative phosphorylation.^[1] This inhibition results in an accumulation of α -ketoglutarate. The suppression of α KGDH activity is a key initiating event in the cascade of cellular responses induced by **ONC213**.

Downstream Cellular Effects

The inhibition of α KGDH and subsequent disruption of OXPHOS by **ONC213** trigger a multifaceted cellular stress response, ultimately culminating in apoptosis.

Induction of the Integrated Stress Response (ISR)

A primary consequence of **ONC213**-induced mitochondrial stress is the activation of the Integrated Stress Response (ISR).[2] This is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2 α) and a subsequent increase in the activating transcription factor 4 (ATF4).[1][2] The ISR is a crucial cellular program that allows cells to adapt to various stress conditions, but its prolonged activation can lead to apoptosis.

Reduction of MCL-1 Translation

The **ONC213**-induced ISR leads to a significant reduction in the translation of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein of the BCL-2 family.[1] The decrease in MCL-1 levels is a critical factor in sensitizing cancer cells to apoptosis. Western blot analyses have shown a time-dependent decrease in MCL-1 protein levels in AML cells treated with **ONC213**.

Induction of Apoptosis

The combined effects of suppressed oxidative phosphorylation and reduced MCL-1 levels create a pro-apoptotic environment within the cancer cell.[1] This ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and molecular effects of **ONC213**.

Table 1: In Vitro Cytotoxicity of **ONC213** in Acute Myeloid Leukemia (AML) Cell Lines[1][3]

Cell Line	IC50 (nM) after 72h
MV4-11	91.7
MOLM-13	Not Specified
OCI-AML3	Not Specified
THP-1	Not Specified
KG-1	Not Specified
HL-60	Not Specified
U937	Not Specified
K562	626.0

Table 2: Effect of **ONC213** on Mitochondrial Respiration in AML Cell Lines[2][4]

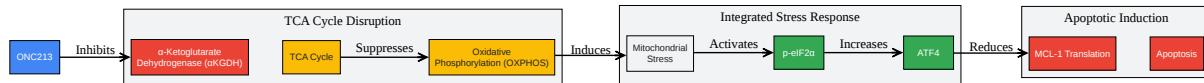
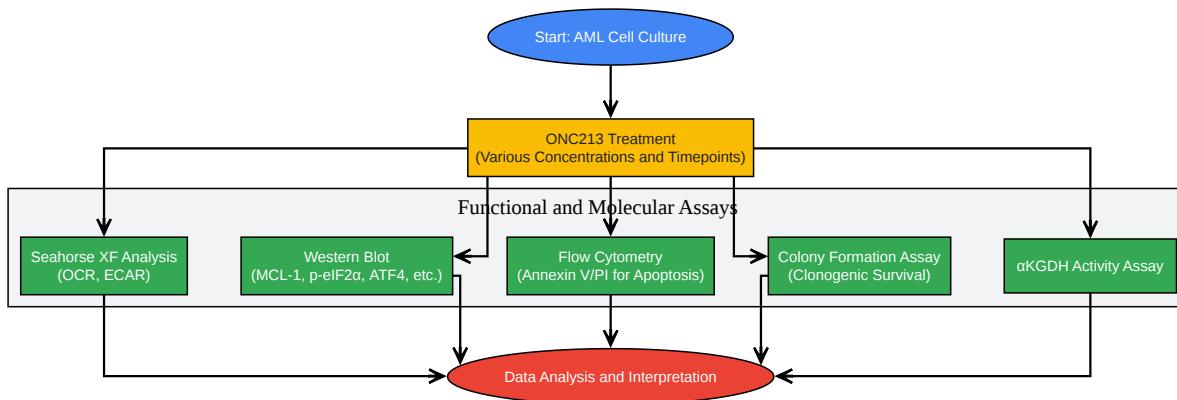

Cell Line	Treatment	Basal Respiration	Maximal Respiration	Spare Respiratory Capacity
MV4-11	ONC213 (250 nM)	Significantly Reduced	Significantly Reduced	Significantly Reduced
THP-1	ONC213 (250 nM)	Significantly Reduced	Significantly Reduced	Significantly Reduced
MV4-11/VEN+AZA-R	ONC213 (250 nM)	Significantly Reduced	Significantly Reduced	Significantly Reduced

Table 3: Effect of **ONC213** on α -Ketoglutarate Dehydrogenase (α KGDH) Activity[2]

Cell Line	Treatment	α KGDH Activity Reduction
MV4-11	ONC213	Significant
THP-1	ONC213	Significant
MV4-11/VEN+AZA-R	ONC213	Over 50%

Signaling Pathways and Experimental Workflows


Signaling Pathway of ONC213 Action

[Click to download full resolution via product page](#)

Caption: ONC213 signaling pathway leading to apoptosis.

Experimental Workflow for Assessing ONC213's Effect on Oxidative Phosphorylation

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ONC213 evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)[1]

- Seed AML cell lines (e.g., MV4-11, K562) in 96-well plates.
- Treat cells with a range of **ONC213** concentrations for 72 hours.
- Add MTT reagent to each well and incubate for 4 hours.
- Solubilize the formazan crystals with a solubilization buffer.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).

Seahorse XF Analyzer for Mitochondrial Respiration[2]

[4]

- Seed AML cells in a Seahorse XF24 or XF96 cell culture microplate.
- Treat cells with **ONC213** for the desired time.
- Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO₂-free incubator.
- Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
- Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
- Analyze the data to determine basal respiration, maximal respiration, and spare respiratory capacity.

Western Blot Analysis[1][4]

- Treat AML cells with **ONC213** for specified durations.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against target proteins (e.g., MCL-1, p-
eIF2 α , ATF4, β -actin) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining) [3][4][6][7]

- Treat AML cells with **ONC213** for the indicated times.
- Harvest and wash the cells with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.

Colony Formation Assay[1][8]

- Treat primary AML patient samples or cell lines with **ONC213** for 48 hours.
- Plate the treated cells in methylcellulose-based medium.

- Incubate the plates for 10-14 days to allow for colony formation.
- Enumerate the number of colonies (AML-CFUs) under a microscope.
- Compare the colony numbers in treated versus vehicle-treated controls.

α -Ketoglutarate Dehydrogenase (α KGDH) Activity Assay[4][9]

- Treat AML cells with **ONC213**.
- Lyse the cells to isolate mitochondria.
- Initiate the reaction by adding a reaction buffer containing α -ketoglutarate, CoA, NAD⁺, and other cofactors.
- Measure the rate of NAD⁺ reduction to NADH, which is coupled to the reduction of a colorimetric or fluorometric probe.
- Normalize the α KGDH activity to the activity of a mitochondrial matrix enzyme like citrate synthase.

Conclusion

ONC213 represents a novel therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells, particularly their reliance on oxidative phosphorylation. Its ability to inhibit α KGDH, suppress mitochondrial respiration, and induce a potent pro-apoptotic response underscores its potential as a valuable agent in the treatment of AML and potentially other malignancies. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of **ONC213**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [ONC213: A Comprehensive Technical Guide on its Impact on Oxidative Phosphorylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13145634#onc213-effect-on-oxidative-phosphorylation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com